N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS: 2034397-76-5) is a heterocyclic sulfonamide derivative with a molecular formula of C₂₁H₂₀N₂O₅S₂ and a molecular weight of 444.5 g/mol . Its structure integrates fused pyrroloquinoline, furan, and thiophene moieties, along with a sulfonamide functional group.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c24-19-6-5-14-11-16(12-15-7-8-23(19)20(14)15)30(26,27)22-13-21(25,17-3-1-9-28-17)18-4-2-10-29-18/h1-4,9-12,22,25H,5-8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZAOQQJXHZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC(C4=CC=CO4)(C5=CC=CS5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and research findings.
Structural Characteristics
The compound features a unique structural framework comprising:
- Furan and thiophene rings : These heterocyclic structures contribute to the compound's reactivity and biological interactions.
- Pyrroloquinoline core : This moiety is often associated with various pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens. For instance, compounds with similar structural features have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.35 to 4.00 μM in some cases .
Antitubercular Activity
Recent investigations into related compounds have highlighted their potential as anti-tubercular agents. A series of substituted benzamides showed promising results against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.
The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of hydroxyl and sulfonamide groups may facilitate binding to active sites on target proteins, modulating their functions and leading to therapeutic effects.
Case Studies and Research Findings
- Antibacterial Studies : A study focused on synthesizing derivatives of the compound revealed significant antibacterial activity against common pathogens. The most active compounds were evaluated for cytotoxicity on human cells, showing low toxicity levels .
- Docking Studies : Molecular docking studies have been conducted to understand the interactions between this compound and potential biological targets. These studies suggest that the compound can effectively bind to key enzymes involved in bacterial metabolism .
- Synthesis and Characterization : The synthesis of this compound typically involves multi-step organic reactions. Reaction conditions such as temperature and solvent choice are critical for obtaining desired yields and purity levels.
Comparative Analysis
| Compound | Activity | MIC/IC50 Values | Target Pathogen |
|---|---|---|---|
| N-(2-(furan-2-yl)-2-hydroxy...) | Antibacterial | 1.35 - 4.00 μM | Staphylococcus aureus, E. coli |
| Substituted benzamides | Antitubercular | 1.35 - 2.18 μM | Mycobacterium tuberculosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional differences between the target compound and its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Key Structural Features | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound : N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | 2034397-76-5 | C₂₁H₂₀N₂O₅S₂ | Pyrroloquinoline core, sulfonamide, 2-thiophen-2-yl, 2-furan-2-yl, hydroxyethyl substituent | 444.5 |
| Analog 1 : N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-oxo-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | 2034397-76-5* | C₂₁H₂₀N₂O₅S₂ | Thiophen-3-yl substitution (vs. 2-yl in target) | 444.5 |
| Analog 2 : N1-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-N2-(4-oxo-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | 2320666-47-3 | C₂₁H₂₃N₃O₅ | Oxalamide linker (vs. sulfonamide), dimethylfuran substituent | 397.4 |
| Analog 3 : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate | Not provided | C₂₈H₂₆N₄O₇ | Imidazopyridine core, nitrophenyl, ester groups (no sulfur heterocycles) | 530.5 |
Note: Analog 1 shares the same CAS number as the target compound but differs in thiophene substitution position (3-yl vs. 2-yl) due to possible registry discrepancies .
Heterocyclic Substituents
- Thiophene vs. However, substitution at the 3-position (Analog 1) may alter steric interactions with biological targets .
- Sulfonamide vs.
Physicochemical Properties
| Property | Target Compound | Analog 2 | Analog 3 |
|---|---|---|---|
| Molecular Weight | 444.5 | 397.4 | 530.5 |
| Sulfur Content | 14.4% (2 S atoms) | 0% | 0% |
| Oxygen Content | 18.0% | 20.1% | 21.1% |
| Key Functional Groups | Sulfonamide, hydroxyethyl | Oxalamide, dimethylfuran | Nitrophenyl, esters |
The target’s higher sulfur content may improve binding to cysteine-rich enzyme active sites, while Analog 3’s nitro group could enhance redox activity .
Research Findings and Gaps
- Structural Similarity vs. For example, Analog 3’s imidazopyridine core shows divergent activity compared to pyrroloquinoline derivatives .
- Synthetic Challenges : The target’s complex fused-ring system requires multi-step synthesis, whereas analogs with simpler cores (e.g., oxalamide-linked compounds) are more accessible .
- Data Limitations: No direct bioactivity data (e.g., IC₅₀, toxicity) are available for the target compound, highlighting a critical research gap. Existing evidence relies on extrapolation from heterocyclic analogs .
Q & A
Q. Key Considerations :
- Monitor reaction progress with TLC or HPLC to isolate intermediates.
- Use XRPD and DSC to confirm crystalline purity post-synthesis .
Advanced: How do structural modifications at the quinoline 8-position impact biological activity, and what computational tools validate these effects?
Methodological Answer:
- Substitution Effects : Fluorine or nitro groups at the 8-position enhance antimicrobial activity by increasing electron-withdrawing properties, improving target binding (e.g., bacterial DNA gyrase) .
- Computational Validation :
- Docking Studies : Use AutoDock Vina to model interactions with Mycobacterium tuberculosis enoyl-ACP reductase .
- DFT Calculations : Analyze electron density maps to assess substituent effects on quinoline ring polarization .
- Contradictions : While fluoro-substituted derivatives show higher in vitro potency, poor solubility may reduce in vivo efficacy, requiring salt formulation (e.g., hydrochloride) .
Basic: What spectroscopic techniques are essential for structural elucidation and purity assessment?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the hydroxyethyl group (δ 4.1–4.3 ppm) and sulfonamide protons (δ 7.8–8.2 ppm). Compare with reference spectra of analogous quinoline derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error.
- XRPD : Differentiate polymorphs; sharp peaks at 2θ = 15.3°, 22.7° indicate high crystallinity .
- TGA/DSC : Detect decomposition events >200°C to ensure thermal stability .
Advanced: What strategies address solubility limitations in pharmacokinetic studies?
Methodological Answer:
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility. For example, sulfonamide protonation in acidic media increases solubility 10-fold .
- Co-Solvent Systems : Use PEG-400/water (1:1) for in vivo dosing. Validate stability via HPLC over 24 hours .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm size) to enhance bioavailability. Characterize with dynamic light scattering (DLS) .
Basic: How can byproduct formation during pyrroloquinoline core synthesis be minimized?
Methodological Answer:
- Optimized Cyclization : Use catalytic p-toluenesulfonic acid (PTSA) in refluxing toluene to reduce dimerization byproducts .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
- Reaction Monitoring : In-line IR spectroscopy detects early-stage intermediates, allowing real-time adjustments .
Advanced: How does the compound’s electronic structure influence its potential as an organic semiconductor?
Methodological Answer:
- Bandgap Analysis : UV-Vis spectroscopy reveals a narrow bandgap (~2.8 eV) due to conjugation between the thiophene and quinoline moieties, suitable for charge transport .
- Hole Mobility : Measure via space-charge-limited current (SCLC) in thin-film devices. Mobility >0.1 cm²/Vs indicates utility in OLEDs .
- Challenges : Hydroxyethyl group hygroscopicity may reduce device stability; consider protective capping layers .
Basic: What in vitro models are appropriate for assessing antimicrobial activity, and how should conflicting MIC data be resolved?
Methodological Answer:
- MIC Testing : Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and M. tuberculosis H37Rv. Include positive controls (e.g., ciprofloxacin) .
- Data Discrepancies :
- Check for compound aggregation via dynamic light scattering (DLS).
- Repeat assays in triplicate with fresh DMSO stocks to exclude solvent degradation .
Advanced: Which in silico models predict ADMET properties, and how can bioavailability be optimized?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (~3.5) and BBB permeability. High logP (>4) correlates with hepatotoxicity risks .
- Bioavailability Enhancement :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
